![molecular formula C13H19FN4O2S B12996331 3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996331.png)
3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The presence of various functional groups attached to the benzothiadiazine ring contributes to its wide range of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 2-aminobenzenesulfonamides from nitrobenzenesulfonamides.
Cyclization: The 2-aminobenzenesulfonamides undergo cyclization with trimethyl orthoacetate to form the benzothiadiazine ring.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions introduce different functional groups at specific positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and arylboronic acids.
Major Products
The major products formed from these reactions include various substituted benzothiadiazine derivatives with different pharmacological activities .
Applications De Recherche Scientifique
3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other bioactive compounds.
Biology: The compound is studied for its antimicrobial and antiviral properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension.
Hydrochlorothiazide: Another diuretic with similar applications.
Benzothiadiazine Derivatives: Compounds with similar structures and pharmacological activities.
Uniqueness
3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific functional groups, which confer distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C13H19FN4O2S |
|---|---|
Poids moléculaire |
314.38 g/mol |
Nom IUPAC |
3-[(7-fluoro-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H19FN4O2S/c1-17(2)8-4-7-15-13-16-21(19,20)12-9-10(14)5-6-11(12)18(13)3/h5-6,9H,4,7-8H2,1-3H3,(H,15,16) |
Clé InChI |
ROEOVAABKAOJEI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)F)S(=O)(=O)NC1=NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


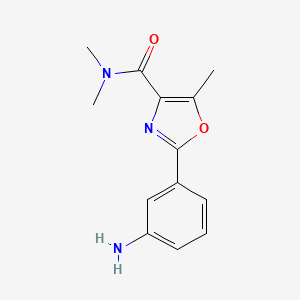
![1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)
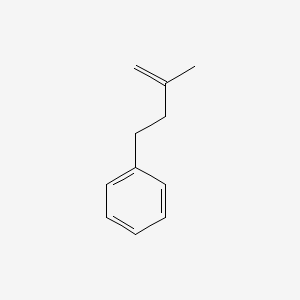
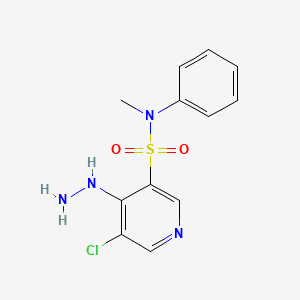
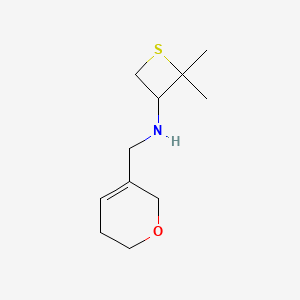
![7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996299.png)
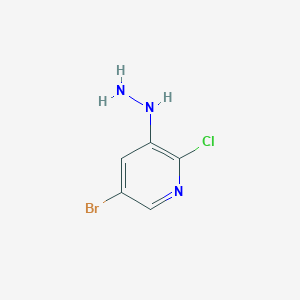
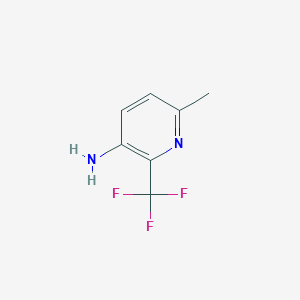
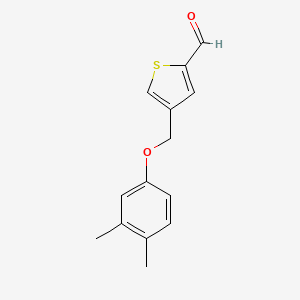
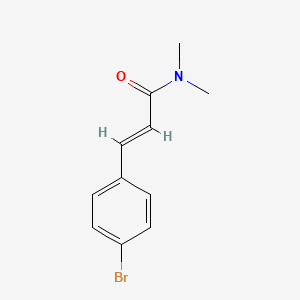
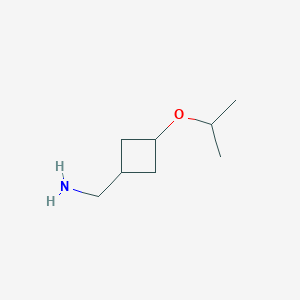

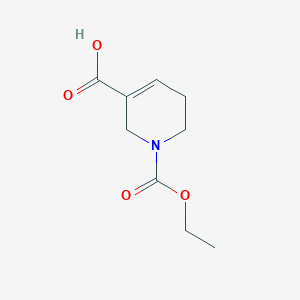
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B12996318.png)
